molecular formula C11H14O3 B15354218 6-(3-Methylbut-2-en-1-yl)benzene-1,2,4-triol

6-(3-Methylbut-2-en-1-yl)benzene-1,2,4-triol

Cat. No.: B15354218
M. Wt: 194.23 g/mol
InChI Key: ULFIPHKBTYWGSP-UHFFFAOYSA-N
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Description

6-(3-Methylbut-2-en-1-yl)benzene-1,2,4-triol is a complex organic compound characterized by a benzene ring substituted with a 3-methylbut-2-en-1-yl group and three hydroxyl groups at positions 1, 2, and 4. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methylbut-2-en-1-yl)benzene-1,2,4-triol typically involves the following steps:

  • Starting Materials: The synthesis begins with benzene-1,2,4-triol as the starting material.

  • Alkylation: The benzene ring is alkylated using 3-methylbut-2-en-1-yl bromide or chloride under Friedel-Crafts alkylation conditions.

  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Methylbut-2-en-1-yl)benzene-1,2,4-triol undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the carbonyl groups back to hydroxyl groups.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Quinones and other carbonyl-containing derivatives.

  • Reduction Products: Alcohols and diols.

  • Substitution Products: Halogenated benzene derivatives and other substituted benzene compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex flavonoids and other bioactive molecules. Biology: It exhibits antioxidant, anti-inflammatory, and anticancer properties, making it valuable in biological studies. Medicine: Potential therapeutic applications include the treatment of oxidative stress-related diseases and cancer. Industry: It is used in the development of natural products and functional foods due to its health benefits.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

  • Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by interfering with signaling pathways.

Molecular Targets and Pathways:

  • Nrf2 Pathway: Activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes.

  • NF-κB Pathway: Inhibition of the NF-κB pathway reduces inflammation.

  • Apoptosis Pathways: Induction of apoptosis through the intrinsic and extrinsic pathways.

Comparison with Similar Compounds

  • 6-(3-Methylbut-2-en-1-yl)benzene-1,2,3-triol

  • 6-(3-Methylbut-2-en-1-yl)benzene-1,2,5-triol

  • 6-(3-Methylbut-2-en-1-yl)benzene-1,3,4-triol

Uniqueness: 6-(3-Methylbut-2-en-1-yl)benzene-1,2,4-triol is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of hydroxyl groups at positions 1, 2, and 4 enhances its antioxidant properties compared to similar compounds with different substitution patterns.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound in research and development.

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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

6-(3-methylbut-2-enyl)benzene-1,2,4-triol

InChI

InChI=1S/C11H14O3/c1-7(2)3-4-8-5-9(12)6-10(13)11(8)14/h3,5-6,12-14H,4H2,1-2H3

InChI Key

ULFIPHKBTYWGSP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)O)O)O)C

Origin of Product

United States

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